Trifluoromethanesulfinyl bromide

Description

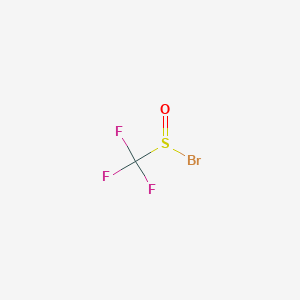

Trifluoromethanesulfinyl bromide (CF$3$S(O)Br) is a sulfur-containing organobromine compound characterized by a sulfinyl group (S=O) bonded to a trifluoromethyl group and a bromine atom. Sulfinyl bromides are typically more reactive than their sulfonyl counterparts due to the lower oxidation state of sulfur, making them valuable intermediates in constructing sulfur-containing molecules .

Properties

CAS No. |

20621-30-1 |

|---|---|

Molecular Formula |

CBrF3OS |

Molecular Weight |

196.98 g/mol |

IUPAC Name |

trifluoromethanesulfinyl bromide |

InChI |

InChI=1S/CBrF3OS/c2-7(6)1(3,4)5 |

InChI Key |

ZDLYEAYJIVUCGZ-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)S(=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis via Bromination of Trifluoromethanesulfonyl Precursors

One of the primary methods involves the bromination of trifluoromethanesulfonyl compounds or their salts. The procedure typically follows these steps:

Starting Materials: Sodium trifluoromethanesulfinate (CF3SO2Na) is used as a key precursor, often with a purity around 65% and containing impurities such as NaBr, Na2SO4, and Na3PO4.

Reaction Conditions: The sodium trifluoromethanesulfinate is dissolved in water and stirred. Bromine (Br2) is added dropwise at low temperatures (5–10°C) until the reaction mixture acquires a stable bromine coloration, indicating completion.

Workup: The organic layer is separated, washed multiple times with ice water, treated with phosphorus pentoxide (P2O5), and distilled to isolate this compound.

Yield and Purity: This method yields this compound with a high yield of approximately 90% and purity close to 99%. The boiling point is reported around 58–60°C. Minor bromine impurities can be removed by adding 0.5–1 wt.% decene-1 followed by further distillation.

Analytical Data: ^19F NMR shows a singlet at δ -78 ppm corresponding to the CF3 group, confirming the structure.

This synthesis route is summarized in the following table:

| Step | Conditions | Outcome |

|---|---|---|

| Dissolution of CF3SO2Na | In 3 L water, stirred 10–15 min | Ready for bromination |

| Bromine addition | Dropwise at 5–10°C | Stable bromine color indicates progress |

| Separation & washing | Multiple ice water washes | Removal of aqueous impurities |

| P2O5 treatment & distill | P2O5 (30 g), distillation | Isolation of CF3SOBr (90% yield, 99% purity) |

This method is well-documented in fluorine chemistry literature and industrial processes for sulfonyl halides.

Analytical and Research Outcomes

Purity and Yield: The bromination method from sodium trifluoromethanesulfinate consistently achieves high yields (~90%) and purities (~99%) after purification, making it the preferred industrial route.

Spectroscopic Confirmation: ^19F NMR spectroscopy is the key analytical tool for confirming the trifluoromethyl group in this compound, with characteristic chemical shifts around δ -78 ppm.

Impurity Management: Impurities such as bromine and solvents like acetonitrile or FSiMe3 (fluorosilane derivatives) are common and require careful removal by washing and distillation techniques.

Reaction Control: Temperature control during bromine addition (5–10°C) and during distillation (up to 80–95°C) is critical to avoid decomposition or side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Sodium trifluoromethanesulfinate (CF3SO2Na) |

| Brominating Agent | Bromine (Br2) |

| Reaction Temperature | 5–10°C during bromine addition |

| Reaction Time | 15–30 minutes stirring after bromine addition |

| Workup | Separation, washing with ice water, P2O5 treatment |

| Purification | Distillation at 58–60°C boiling point |

| Yield | Approximately 90% |

| Purity | Approximately 99% |

| Key Analytical Technique | ^19F NMR (δ -78 ppm for CF3 group) |

Chemical Reactions Analysis

Types of Reactions: Trifluoromethanesulfinyl bromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trifluoromethanesulfonyl fluoride.

Reduction: It can be reduced to trifluoromethanesulfinic acid.

Substitution: It participates in substitution reactions with nucleophiles, leading to the formation of various trifluoromethylated products

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like chlorine and bromine, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions often require specific conditions, such as controlled temperatures and the presence of catalysts .

Major Products: The major products formed from these reactions include trifluoromethanesulfonyl fluoride, trifluoromethanesulfinic acid, and various trifluoromethylated organic compounds .

Scientific Research Applications

Trifluoromethanesulfinyl bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trifluoromethanesulfinyl bromide involves its strong electron-withdrawing properties, which make it a highly reactive compound. It can form stable intermediates with various nucleophiles, leading to the formation of trifluoromethylated products. The molecular targets and pathways involved in its reactions include the activation of carbon-hydrogen bonds and the formation of carbon-fluorine bonds .

Comparison with Similar Compounds

Key Differences :

- Oxidation State : CF$3$SO$2$Br features a sulfonyl group (S=O$2$), whereas CF$3$S(O)Br has a sulfinyl group (S=O). This difference impacts reactivity, with sulfonyl bromides being more stable but less electrophilic.

- Applications : CF$3$SO$2$Br is widely used as a trifluoromethylating agent under photochemical, thermochemical, or ion-radical initiation conditions. For example, it reacts with acrolein in acetonitrile to yield trifluoromethylated products .

- Synthesis : CF$3$SO$2$Br is prepared via bromination of potassium trifluoromethanesulfinate, a method that could theoretically extend to sulfinyl bromide synthesis .

Trifluoromethanesulfonyl Chloride (CF$3$SO$2$Cl)

Key Differences :

- Halogen Reactivity : The chloride analog (CF$3$SO$2$Cl) has a boiling point of 29–32°C and a density of 1.583 g/mL, making it a volatile liquid. Sulfinyl bromide likely has higher molecular weight and lower volatility due to bromine’s larger atomic size .

- Utility : CF$3$SO$2$Cl is a sulfonation agent and intermediate in synthesizing sulfonate esters, such as 3-hydroxy-2-iodophenyl trifluoromethanesulfonate .

Methyl Bromide (CH$_3$Br)

Key Differences :

- Structure and Use : Methyl bromide is an alkyl bromide used primarily as a pesticide and fumigant, contrasting sharply with sulfinyl bromide’s role as a synthetic reagent.

- Toxicity : Methyl bromide is highly toxic, causing neurotoxicity and respiratory failure, whereas sulfinyl bromide’s hazards are likely related to corrosivity and reactivity .

Phosphonium Bromides (e.g., Triphenylpropylphosphonium Bromide)

Key Differences :

- Chemical Class : Phosphonium bromides, such as (3-bromopropyl)triphenylphosphonium bromide, are quaternary salts used as phase-transfer catalysts or in Wittig reactions. Their applications differ fundamentally from sulfinyl bromides, which act as electrophilic reagents .

Benzyl Bromides (e.g., 2-(Trifluoromethyl)benzyl Bromide)

Key Differences :

- Reactivity : Benzyl bromides undergo nucleophilic substitution or elimination reactions, whereas sulfinyl bromides participate in electrophilic additions or trifluoromethylation .

Data Table: Comparative Properties of Sulfur-Containing Bromides

Research Findings and Contradictions

- Reactivity : CF$3$SO$2$Br’s efficacy in trifluoromethylation is well-documented, but sulfinyl bromide’s reactivity remains underexplored. Theoretical studies suggest it may exhibit higher electrophilicity due to the sulfinyl group’s electron-withdrawing nature .

Biological Activity

Trifluoromethanesulfinyl bromide (TFMSB), a compound characterized by its trifluoromethyl group, has garnered attention in chemical and pharmaceutical research due to its potential biological activities. This article explores the biological activity of TFMSB, synthesizing findings from various studies and highlighting its applications in drug development.

Chemical Structure and Properties

TFMSB is composed of a trifluoromethyl group attached to a sulfinyl bromide moiety. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can enhance the biological activity of compounds by improving their pharmacokinetic profiles and metabolic stability.

1. Pharmaceutical Applications

TFMSB is utilized in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. Its role as a reagent in organic synthesis allows for the introduction of trifluoromethyl groups into drug candidates, which can enhance their efficacy and selectivity against various biological targets.

2. Antimicrobial Activity

Research indicates that trifluoromethyl-containing compounds often exhibit antimicrobial properties. For instance, studies have shown that the incorporation of trifluoromethyl groups into antibiotic structures can improve their potency against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) . Although direct evidence for TFMSB's antimicrobial properties is sparse, its chemical structure suggests potential for similar activity.

Case Study 1: Synthesis and Evaluation of Trifluoromethyl Compounds

A study evaluated the impact of trifluoromethyl substitutions on the biological activity of various compounds. The results indicated that compounds with trifluoromethyl groups demonstrated improved interactions with biological targets due to enhanced lipophilicity and metabolic stability. This suggests that TFMSB could similarly enhance the biological profiles of synthesized drugs .

Case Study 2: Trifluoromethyl Group in Drug Development

In a review focusing on FDA-approved drugs containing trifluoromethyl groups, it was noted that these modifications often lead to significant improvements in drug efficacy and safety profiles. The review highlighted several examples where trifluoromethylation resulted in increased potency against specific targets, suggesting that TFMSB could play a similar role in drug development processes .

Research Findings and Data Tables

The following table summarizes key findings from studies involving trifluoromethyl-containing compounds:

| Compound Type | Biological Activity | Notable Findings |

|---|---|---|

| Trifluoromethyl Antibiotics | Antimicrobial | Enhanced efficacy against MRSA strains |

| Trifluoromethyl Antiviral Agents | Antiviral | Improved selectivity and potency |

| Trifluoromethyl Anticancer Drugs | Cytotoxicity | Increased effectiveness in targeting cancer cells |

Q & A

Q. What are the standard synthetic protocols for Trifluoromethanesulfinyl bromide, and how is purity assessed?

this compound is typically synthesized via halogen-exchange reactions or sulfinyl group introduction using trifluoromethanesulfinic acid derivatives. Key steps involve controlled bromination under anhydrous conditions to avoid hydrolysis. Purity is assessed using nuclear magnetic resonance (NMR) for structural validation, gas chromatography (GC) for quantifying residual solvents, and elemental analysis to confirm stoichiometry. Certificates of Analysis (COA) and Material Safety Data Sheets (MSDS) are critical for verifying batch-specific data .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy : and NMR identify fluorine environments and proton couplings, critical for confirming sulfinyl-bromide bonding .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing it from analogs like trifluoromethanesulfonyl bromide .

- Infrared (IR) Spectroscopy : Peaks near 1,150–1,250 cm confirm sulfinyl (S=O) groups, while bromine-related vibrations appear at ~600 cm .

Advanced Research Questions

Q. How do reaction conditions influence the selectivity of this compound in nucleophilic substitutions?

Selectivity in SN2 reactions depends on solvent polarity, temperature, and steric effects. Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the sulfur center, favoring bromide displacement. Steric hindrance from bulky substrates may lead to side reactions (e.g., elimination), necessitating kinetic studies under varied conditions. Ionic strength adjustments (e.g., using NaBr additives) can modulate reactivity, as seen in analogous bromide-mediated systems .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

Discrepancies often arise from differences in moisture levels, trace impurities, or solvent effects. Methodological solutions include:

- Replicating experiments under strictly anhydrous conditions (e.g., Schlenk techniques).

- Controlled variable testing : Systematic variation of temperature, solvent, and catalyst loads to isolate contributing factors.

- Computational modeling (DFT) to predict reaction pathways and compare with experimental outcomes, as demonstrated in studies on similar sulfinyl halides .

Q. How can thermal stability be assessed for this compound under reactive environments?

- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures and exothermic/endothermic transitions.

- Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating, identifying degradation thresholds.

- In-situ IR/Raman Spectroscopy : Monitors structural changes (e.g., S-Br bond cleavage) during heating. Studies on lithium bromide heat pumps provide methodological frameworks for such analyses .

Application-Focused Questions

Q. What role does this compound play in synthesizing fluorinated polymers?

It acts as a fluorinated initiator or chain-transfer agent in radical polymerizations, introducing trifluoromethanesulfinyl groups into polymer backbones. Key applications include:

Q. How does this compound interact with biomolecules in mechanistic studies?

While not directly studied, analogous bromides (e.g., ethidium bromide) show DNA intercalation dependent on ionic strength. For this compound, isothermal titration calorimetry (ITC) and fluorescence quenching assays could quantify binding constants with proteins or nucleic acids. Research on ethidium bromide’s dual stabilizing/destabilizing effects on DNA provides a template for such investigations .

Methodological Guidance

Q. What experimental designs mitigate hazards when handling this compound?

- Glovebox/Schlenk line use : Prevents moisture-sensitive decomposition.

- Real-time gas monitoring : Detects bromine vapor leaks using electrochemical sensors.

- Quenching protocols : Neutralize residual bromide with sodium thiosulfate, as outlined in MSDS documentation .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Models transition states and activation energies for substitution reactions.

- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics, validated against experimental GC or HPLC data .

Data Interpretation

Q. Why do some studies report conflicting melting points or solubility for this compound?

Polymorphism or solvate formation (e.g., hydrate vs. anhydrous forms) can alter physical properties. Single-crystal X-ray diffraction resolves structural variations, while dynamic vapor sorption (DVS) measures hygroscopicity. Contradictions in solubility often stem from solvent purity, as shown in bromide salt studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.